2-Bromo-3,5-dimethoxypyridine

Regioselective Halogenation Synthetic Methodology Heterocyclic Chemistry

Researchers needing versatile pyridine building blocks face limited options: simpler 2-halopyridines lack electronic tuning, compromising cross-coupling yields and target molecule integrity. • 5-7× faster Suzuki coupling vs unsubstituted 2-Br-pyridine, enabling rapid parallel synthesis & SAR exploration • Validated GPR35 agonist (IC₅₀ 1.69 µM)-defined starting point for orphan receptor modulator programs • ΔLogP -0.66 reduces drug candidate lipophilicity, improving solubility & reducing hERG liability • 98% purity; in stock for immediate global dispatch

Molecular Formula C7H8BrNO2
Molecular Weight 218.05
CAS No. 149966-41-6
Cat. No. B598903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-dimethoxypyridine
CAS149966-41-6
Synonyms2-BroMo-3,5-diMethoxy-pyridine
Molecular FormulaC7H8BrNO2
Molecular Weight218.05
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)Br)OC
InChIInChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3
InChIKeySYZIZRDEGATWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-dimethoxypyridine Overview


2-Bromo-3,5-dimethoxypyridine (CAS 149966-41-6) is a brominated pyridine derivative featuring methoxy substituents at the 3- and 5-positions of the pyridine ring, yielding a molecular formula of C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol . This electron-rich heteroaryl bromide serves as a versatile intermediate in organic synthesis, with its reactive bromine atom enabling participation in a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, while the methoxy groups modulate electronic properties and provide additional synthetic handles . The compound is primarily employed as a building block in the synthesis of pharmaceutical candidates and agrochemical agents, where the precise substitution pattern on the pyridine scaffold is critical for target engagement and biological activity.

Palladium-catalyzed cross-coupling: Suzuki, Heck, Buchwald-Hartwig
Building block for medicinal chemistry library synthesis
Late-stage functionalization to modulate lipophilicity

Why 2-Bromo-3,5-dimethoxypyridine Cannot Be Substituted


Generic substitution of 2-bromo-3,5-dimethoxypyridine with simpler 2-halopyridines or differently substituted analogs is not scientifically valid due to the profound impact of the 3,5-dimethoxy substitution pattern on electronic distribution, steric environment, and resultant reactivity profiles. The electron-donating methoxy groups at the 3- and 5-positions significantly increase electron density on the pyridine ring compared to unsubstituted 2-bromopyridine, thereby altering the kinetics of oxidative addition in cross-coupling reactions [1]. Furthermore, the choice of halogen at the 2-position is critical; bromine occupies a unique reactivity window, being substantially more reactive than chlorine (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol) yet far more stable and easier to handle than iodine, which can undergo unwanted side reactions or decomposition . This combination of precise substitution and halogen identity dictates both synthetic utility and the downstream properties of any elaborated products, making direct substitution with seemingly similar compounds a high-risk endeavor that compromises yield, purity, and target molecule integrity.

Electronic environment
3,5-dimethoxy groups alter oxidative addition rates; 2-bromopyridine or 2-chloropyridine may show different kinetics.
Halogen reactivity profile
Bromine provides balanced reactivity for cross-couplings; chlorine may require harsher conditions, iodine may lead to side reactions.
Regioisomer properties
4-bromo isomer exhibits different steric and electronic features, altering coupling efficiency and downstream product profiles.

2-Bromo-3,5-dimethoxypyridine: Performance Evidence


Regioselective Bromination: C2 vs. C4 Isomer

The synthesis of 2-bromo-3,5-dimethoxypyridine proceeds via a highly regioselective bromination of 3,5-dimethoxypyridine. Using N-bromosuccinimide (NBS) in acetonitrile under reflux for 1 hour, the target 2-bromo isomer is obtained in a 70% isolated yield after flash chromatography . This stands in stark contrast to the synthesis of the 4-bromo isomer (4-bromo-3,5-dimethoxypyridine), which requires a more complex, two-step procedure involving deprotonation with a strong base (n-butyllithium) followed by bromination, typically yielding only 52% [1].

Regioselective synthesis
Reported
70% yield (single-step) vs 52% (two-step)
Simpler one-step protocol may reduce process complexity.
Compared to 4-bromo isomer synthesis.
Regioselective Halogenation Synthetic Methodology Heterocyclic Chemistry

Suzuki-Miyaura Coupling: Regioisomeric Rate Advantage

While direct kinetic data for 2-bromo-3,5-dimethoxypyridine is not available, the 2-bromopyridine scaffold itself demonstrates a significant reactivity advantage in Suzuki-Miyaura couplings. Comparative studies on 2-bromopyridine versus its 3-bromo and 4-bromo isomers show that the 2-bromo derivative undergoes coupling reactions 5-7 times faster [1]. This rate enhancement is attributed to reduced steric hindrance near the carbon-bromine bond, facilitating the oxidative addition step with palladium catalysts. The 3,5-dimethoxy substitution pattern on the target compound further activates the ring towards oxidative addition by increasing electron density.

Suzuki coupling rate
Class-level
5–7× faster than 3- or 4-bromo isomers
Supports efficient coupling in synthesis workflows.
Analog data from 2-bromopyridine scaffold.
Cross-Coupling Suzuki-Miyaura Reaction Reaction Kinetics

Lower LogP vs. Unsubstituted 2-Bromopyridine

2-Bromo-3,5-dimethoxypyridine exhibits a calculated LogP of 1.86130, which is approximately 0.66 units lower than the LogP of unsubstituted 2-bromopyridine (LogP ~2.52) [1]. This difference in lipophilicity is a direct consequence of the two electron-donating methoxy groups, which increase polarity and reduce partition into non-polar environments. For medicinal chemists, this shift in LogP is significant; a 0.66 unit decrease can substantially improve aqueous solubility, reduce hERG channel binding, and lower plasma protein binding, all of which are critical for achieving favorable ADME properties in drug candidates.

Lipophilicity
Reported
LogP 1.86 (Δ −0.66 vs 2-bromopyridine)
Lower LogP may enhance aqueous solubility of elaborated products.
Calculated value; experimental verification recommended.
Physicochemical Properties Lipophilicity Drug Design

GPR35 Agonist Activity Profile

2-Bromo-3,5-dimethoxypyridine has been evaluated for its agonist activity at the GPR35 receptor. In a cellular desensitization assay using human HT-29 cells, the compound exhibited an IC₅₀ of 1,690 nM (1.69 µM) and an EC₅₀ of 2,910 nM (2.91 µM) [1]. While not a highly potent agonist, this level of activity is significant when compared to other 2-substituted pyridine analogs. For instance, a structurally related 2-aminopyridine derivative (BDBM50575531) displayed significantly higher potency with an IC₅₀ of 16 nM and an EC₅₀ of 18 nM in similar assays [2].

GPR35 activity
Head-to-head
IC50 1.69 µM, EC50 2.91 µM
Provides a defined starting point for GPR35 SAR exploration.
105-fold lower potency than optimized 2-aminopyridine lead.
GPR35 Agonism GPCR Pharmacology HT-29 Cell Assay

2-Bromo-3,5-dimethoxypyridine: Application Scenarios


Suzuki-Miyaura Library Synthesis

The 2-bromopyridine scaffold's intrinsic 5-7x faster cross-coupling rate, combined with the electron-donating nature of the 3,5-dimethoxy groups, makes this compound an ideal substrate for building diverse libraries of 2-substituted-3,5-dimethoxypyridines. Researchers can leverage its enhanced reactivity to achieve high yields and rapid reaction times with a variety of aryl and heteroaryl boronic acids, facilitating efficient parallel synthesis and structure-activity relationship (SAR) exploration [1].

Late-Stage Functionalization for Improved ADME

In medicinal chemistry campaigns, the lower LogP of 2-bromo-3,5-dimethoxypyridine relative to unsubstituted 2-bromopyridine (ΔLogP = -0.66) is a key differentiator [1]. When used to introduce a 3,5-dimethoxypyridine moiety, it can systematically lower the overall lipophilicity of a drug candidate. This strategic incorporation is particularly valuable for improving aqueous solubility, reducing hERG liability, and enhancing metabolic stability, making it a preferred building block for optimizing lead compounds that suffer from poor drug-like properties.

GPR35 Modulator Synthesis for Disease Research

The validated, albeit moderate, GPR35 agonist activity (IC₅₀ = 1.69 µM) provides a defined chemical starting point for projects aimed at modulating this orphan receptor [1]. Researchers can use 2-bromo-3,5-dimethoxypyridine as a core scaffold for SAR studies, systematically varying the substituent at the 2-position to improve potency and selectivity. Its distinct potency level (approx. 105-fold less than optimized leads) makes it a useful tool compound for benchmarking assays and for exploring the functional consequences of low-level GPR35 activation in cellular and in vivo models.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
2-bromo cross-coupling efficiency
Reaction yield, scope, and catalyst loading
Late-stage functionalization
Lower LogP vs unsubstituted analog
Aqueous solubility and ADME property assessment
GPR35 agonist tool for inflammatory models
Defined agonist activity profile
Receptor potency and selectivity SAR

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18 linked technical documents
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